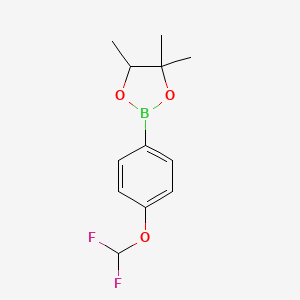
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-cis-Retinoic acid, also known as isotretinoin, is a derivative of vitamin A. It is a retinoid, meaning it is chemically related to vitamin A and is found in small quantities naturally in the body. This compound is widely known for its use in the treatment of severe acne and other skin disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinoic acid typically involves the isomerization of all-trans-retinoic acid. One common method is the condensation of a trans-β-C15-aldehyde with ethyl senecioate in the presence of sodium or lithium amide in liquid ammonia, which yields 13-cis-retinoic acid . Another method involves the reaction between 4-hydroxy-3-methyl-butenolide and a pentadienyltriarylphosphonium salt in the presence of lithium hydroxide and dimethylformamide .
Industrial Production Methods: Industrial production of 13-cis-Retinoic acid often involves similar synthetic routes but on a larger scale. The process aims to achieve high purity and stability without using heavy metals at any step .
Chemical Reactions Analysis
Types of Reactions: 13-cis-Retinoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to 4-oxo-13-cis-retinoic acid.
Isomerization: It can undergo reversible cis-trans isomerization to all-trans-retinoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and various peroxides.
Isomerization: This reaction can occur spontaneously or be catalyzed by light or heat.
Major Products:
Oxidation: 4-oxo-13-cis-retinoic acid.
Isomerization: All-trans-retinoic acid.
Scientific Research Applications
13-cis-Retinoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical methods for quantifying retinoids.
Biology: Studied for its role in cell differentiation and apoptosis.
Industry: Used in the formulation of dermatological products and cosmetics.
Mechanism of Action
The mechanism of action of 13-cis-Retinoic acid involves several pathways:
Reduction of Sebum Production: It reduces the size and secretion of sebaceous glands.
Induction of Apoptosis: It induces apoptosis in sebaceous gland cells, partly by increasing the expression of neutrophil gelatinase-associated lipocalin.
Gene Expression Modulation: It modulates gene expression through retinoic acid receptors and retinoid X receptors.
Comparison with Similar Compounds
All-trans-Retinoic Acid (Tretinoin): Another isomer of retinoic acid used in acne treatment.
9-cis-Retinoic Acid (Alitretinoin): Used in the treatment of chronic hand eczema and Kaposi’s sarcoma.
Uniqueness: 13-cis-Retinoic acid is unique due to its specific isomeric form, which provides distinct pharmacological properties. It is particularly effective in reducing sebum production and inducing apoptosis in sebaceous glands, making it highly effective in treating severe acne .
Properties
Molecular Formula |
C20H28O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11-,15-8+,16-14+ |
InChI Key |
SHGAZHPCJJPHSC-WBBXYVSWSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C\C=C\C(=C\C(=O)O)\C)\C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13414761.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-](/img/structure/B13414769.png)





![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)


![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13414825.png)


